molecular formula C12H11BrN2O2 B6423787 3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1933797-19-3

3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6423787
CAS No.: 1933797-19-3
M. Wt: 295.13 g/mol
InChI Key: XHSKBNSSBGDSMK-UHFFFAOYSA-N
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Description

3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a brominated phenoxy group and a methyl-substituted pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: The synthesis begins with the bromination of 2-methylphenol to obtain 5-bromo-2-methylphenol.

    Etherification: The brominated phenol is then reacted with 1-methyl-1,2-dihydropyrazin-2-one under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The brominated phenoxy group and the pyrazinone ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one: shares similarities with other brominated phenoxy compounds and pyrazinones.

    5-bromo-2-methylphenol: A precursor in the synthesis of the compound.

    1-methyl-1,2-dihydropyrazin-2-one: Another related pyrazinone derivative.

Uniqueness

The uniqueness of this compound lies in its specific combination of a brominated phenoxy group and a methyl-substituted pyrazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(5-bromo-2-methylphenoxy)-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-3-4-9(13)7-10(8)17-11-12(16)15(2)6-5-14-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSKBNSSBGDSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC2=NC=CN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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